molecular formula C21H23N3O5S B5020059 tert-butyl {[5-acetyl-3-cyano-6-methyl-4-(2-nitrophenyl)-1,4-dihydro-2-pyridinyl]thio}acetate

tert-butyl {[5-acetyl-3-cyano-6-methyl-4-(2-nitrophenyl)-1,4-dihydro-2-pyridinyl]thio}acetate

Cat. No.: B5020059
M. Wt: 429.5 g/mol
InChI Key: IWMPYKGPCOPHAS-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups. The tert-butyl group is a bulky group that could influence the overall shape of the molecule. The cyano group and the nitrophenyl group are electron-withdrawing groups, which could affect the electron distribution within the molecule .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by the functional groups present. For example, the acetyl group could undergo nucleophilic acyl substitution reactions, and the nitro group could participate in reduction reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the functional groups present. For example, the presence of the polar cyano and nitro groups could increase the compound’s polarity and influence its solubility in different solvents .

Mechanism of Action

Without specific context (such as biological activity), it’s difficult to comment on the mechanism of action of this compound. If it’s a drug or a catalyst, the mechanism of action would depend on the specific process it’s involved in .

Safety and Hazards

As with any chemical compound, handling this compound would require appropriate safety measures. The specific safety and hazards would depend on the properties of the compound, such as its reactivity, toxicity, and flammability .

Future Directions

The potential applications and future directions for this compound would depend on its properties and reactivity. It could potentially be used in the synthesis of other complex molecules, or it could have applications in fields like medicinal chemistry, materials science, or catalysis .

Properties

IUPAC Name

tert-butyl 2-[[5-acetyl-3-cyano-6-methyl-4-(2-nitrophenyl)-1,4-dihydropyridin-2-yl]sulfanyl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O5S/c1-12-18(13(2)25)19(14-8-6-7-9-16(14)24(27)28)15(10-22)20(23-12)30-11-17(26)29-21(3,4)5/h6-9,19,23H,11H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWMPYKGPCOPHAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1)SCC(=O)OC(C)(C)C)C#N)C2=CC=CC=C2[N+](=O)[O-])C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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